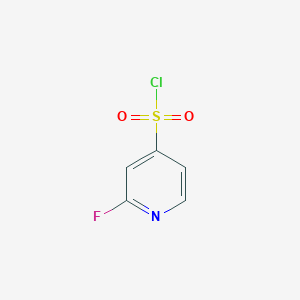

2-Fluoropyridine-4-sulfonyl chloride

Beschreibung

2-Fluoropyridine-4-sulfonyl chloride is a fluorinated sulfonyl chloride derivative with the molecular formula C₅H₃FClNO₂S. It features a fluorine atom at the 2-position and a sulfonyl chloride (–SO₂Cl) group at the 4-position of the pyridine ring. This compound is highly reactive due to the electron-withdrawing effects of both the fluorine and sulfonyl chloride groups, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Sulfonyl chlorides are widely used for introducing sulfonamide moieties or sulfonate esters into target molecules through nucleophilic substitution or coupling reactions .

Eigenschaften

IUPAC Name |

2-fluoropyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-1-2-8-5(7)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSAXAXDIQUFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200293-23-6 | |

| Record name | 2-fluoropyridine-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 2-Fluoropyridine-4-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-chloro-4-fluoropyridine with sulfonyl chloride reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve high yields and purity . Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

2-Fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Fluoropyridine-4-sulfonyl chloride serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have shown promising results in drug discovery, particularly in developing anti-inflammatory and anticancer agents.

- Case Study: Anticancer Activity

A series of compounds derived from this compound were tested against various cancer cell lines. The results indicated that these derivatives exhibited significant cytotoxic effects, with some showing IC50 values lower than traditional chemotherapeutics, highlighting their potential as new cancer therapies .

Organic Synthesis

The compound is extensively used as a reagent in organic synthesis due to its ability to introduce sulfonyl groups into target molecules. This application is particularly relevant in the synthesis of sulfonamides and other bioactive compounds.

- Table 1: Reactions Involving this compound

Chemical Biology

In chemical biology, this compound has been utilized to modify biomolecules, thus enabling the study of biological processes and interactions.

- Case Study: Peptide Modification

The compound was employed in late-stage modifications of peptides, enhancing their pharmacological properties. This application underscores its role in developing peptide-based therapeutics .

Material Science Applications

The unique properties of this compound also extend to materials science, where it is used in synthesizing functional materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Fluoropyridine-4-sulfonyl chloride involves its interaction with specific molecular targets. The strong electron-withdrawing effect of the fluorine atom influences the compound’s reactivity and interaction with other molecules . This can affect various biochemical pathways and molecular targets, making it useful in different applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Sulfonyl Chlorides

Table 1: Structural and Functional Comparison of Pyridine Sulfonyl Chlorides

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The fluorine in this compound enhances electrophilicity at the sulfonyl chloride group compared to the methyl substituent in 2-chloro-4-methylpyridine-3-sulfonyl chloride, which introduces steric bulk . The amino group in 2-amino-5-chloro-pyridine-3-sulfonyl chloride diminishes reactivity due to electron donation, limiting its utility in high-energy reactions .

Positional Effects :

- Sulfonyl chloride at the 4-position (as in this compound and pyridine-4-sulfonyl chloride) allows for optimal resonance stabilization, increasing stability during storage compared to 3-position analogs .

Fluorine-Specific Advantages: Fluorination improves metabolic stability and bioavailability in drug candidates, making this compound preferable over non-fluorinated analogs in medicinal chemistry .

Biologische Aktivität

2-Fluoropyridine-4-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in drug discovery, and relevant research findings.

This compound (CHClFNOS) is characterized by the presence of a fluorine atom in the pyridine ring and a sulfonyl chloride functional group. This configuration enhances its electrophilic properties, making it a valuable reagent in organic synthesis and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a covalent inhibitor . Covalent inhibitors form stable bonds with specific amino acid residues in target proteins, thereby modulating their activity. This property positions sulfonyl chlorides as "privileged warheads" in chemical biology, allowing them to selectively modify enzyme active sites.

Key Mechanisms Include:

- Enzyme Inhibition : The compound can covalently bond to serine or cysteine residues in enzymes, leading to irreversible inhibition.

- Target Engagement : It has been shown to engage with various biological targets through covalent interactions, facilitating studies on protein function and dynamics.

Applications in Drug Discovery

The unique reactivity of this compound makes it an important tool in drug discovery. Its applications include:

- Development of Enzyme Inhibitors : It serves as a scaffold for designing inhibitors targeting specific kinases and other enzymes.

- Chemical Probes : Used in biochemical studies to investigate protein interactions and cellular pathways.

Research Findings

Several studies have investigated the biological activity of this compound and related compounds. Below is a summary of key findings:

Case Studies

- Influenza Virus Inhibition : A study found that compounds structurally similar to this compound significantly reduced viral titers in infected cells, indicating potential antiviral applications .

- Kinase Profiling : Research involving targeted kinase inhibitors demonstrated that modifications to the sulfonyl group can enhance selectivity and potency against specific kinases .

- Covalent Binding Studies : Investigations into the binding interactions of sulfonyl chlorides with various proteins have revealed insights into their mechanism of action and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.